![molecular formula C14H8O4 B3825168 6-oxo-6H-benzo[c]chromene-10-carboxylic acid](/img/structure/B3825168.png)
6-oxo-6H-benzo[c]chromene-10-carboxylic acid
Overview
Description
“6-oxo-6H-benzo[c]chromene-10-carboxylic acid” is a type of organic compound . It is a tannin , which are a class of astringent, polyphenolic biomolecules that bind to and precipitate proteins and various other organic compounds .
Synthesis Analysis
The synthesis of substituted 6H-benzo[c]chromenes, which includes “6-oxo-6H-benzo[c]chromene-10-carboxylic acid”, has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .Molecular Structure Analysis
The molecular formula of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” is C14H8O4 . It has an average mass of 240.211 Da and a monoisotopic mass of 240.042252 Da .Chemical Reactions Analysis
The synthesis of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . This is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Physical And Chemical Properties Analysis
Due to its larger conjugated system and various H-bonds in the 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic skeleton, “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” has excellent fluorescence in ethanol solution and the solid state .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQNTZSEIIVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)O)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxobenzo[c]chromene-10-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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